Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate
Description
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Properties
IUPAC Name |
dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O6S/c1-27-12(23)15(13(24)28-2,6-9-7-21-14(17)29-9)10-4-3-8(16(18,19)20)5-11(10)22(25)26/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQYFJRAQNHUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=C(S1)Cl)(C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate, also known by its CAS number 861209-82-7, is a complex organic compound characterized by the presence of thiazole and nitrophenyl functional groups. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C16H12ClF3N2O6S
- Molar Mass : 452.79 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole ring is known for its role in enzyme inhibition, while the nitrophenyl moiety can enhance the compound's reactivity towards nucleophiles, potentially leading to cytotoxic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has shown promising results in inhibiting the proliferation of various cancer cell lines:
| Cell Line | GI50 (µM) | Reference Drug | GI50 Reference (µM) |
|---|---|---|---|
| MCF-7 | 3.18 ± 0.11 | Tamoxifen | 23.31 |
| HeLa | 8.12 ± 0.43 | - | - |
In vitro studies indicated that the compound exhibited a stronger inhibitory effect on MCF-7 cells compared to HeLa cells, suggesting selectivity towards breast cancer cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. It demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC Standard (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin | <4 |
| Escherichia coli | 25 | Gentamicin | <4 |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
- Cytotoxicity Assay : A study conducted on various cancer cell lines showed that this compound exhibited cytotoxicity comparable to established anticancer drugs, warranting further investigation into its mechanism of action and potential therapeutic applications .
- In Silico Studies : Molecular docking studies have revealed that this compound interacts effectively with key proteins involved in cancer progression and apoptosis, such as NEK7 and TP53. These interactions suggest a multifaceted mechanism of action that could be exploited for therapeutic purposes .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including alkylation processes using strong bases and solvents like DMSO or DMF. Advanced purification techniques such as chromatography are employed to achieve high purity levels suitable for biological testing .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential pharmacological agent due to its structural characteristics that allow for interaction with biological targets:
- Anticancer Activity : Recent studies have indicated that thiazole derivatives exhibit anticancer properties by inhibiting specific enzyme pathways involved in tumor growth. The incorporation of the nitro group enhances the compound's ability to penetrate cellular membranes and interact with DNA, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : The thiazole ring is known for its antimicrobial activity. Compounds similar to dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate have been evaluated against various bacterial strains, showing effective inhibition of Gram-positive and Gram-negative bacteria .
Agrochemicals
The compound's bioactive properties extend to agricultural applications:
- Pesticides and Herbicides : Due to its ability to disrupt biological pathways in pests, derivatives of this compound are being explored as potential pesticides or herbicides. The thiazole moiety is particularly effective in targeting specific enzymes in pest organisms, providing a mechanism for pest control without harming beneficial insects .
Material Science
In material science, the compound can be utilized for developing advanced materials:
- Polymer Chemistry : The malonate structure allows for polymerization reactions that can lead to new materials with desirable mechanical and thermal properties. Research is ongoing into using such compounds as monomers in creating polymers that are resistant to heat and chemicals .
Case Studies
Q & A
Q. What are the established synthetic routes for preparing this compound, and what reaction parameters are critical for yield optimization?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, malonate esters can react with halogenated aromatic intermediates under basic conditions. describes a similar synthesis using dimethyl malonate, potassium carbonate, and DMF at reflux, achieving substitution at the nitro-substituted phenyl ring . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity.
- Temperature : Reflux conditions (e.g., 80–100°C) are often required for complete substitution.
- Base selection : Potassium carbonate or triethylamine facilitates deprotonation of the malonate.
Alternative routes may involve thiazole-methylation steps, as seen in , where thionyl chloride and DMF catalyze acyl chloride formation for subsequent coupling .
Q. Which spectroscopic techniques are most reliable for structural confirmation, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
- Malonate ester protons : Two singlets near δ 3.7–3.9 ppm (OCH3).
- Aromatic protons : Distinct splitting patterns for the nitro- and trifluoromethyl-substituted phenyl ring (δ 7.5–8.5 ppm) .
- Thiazole protons : A singlet for the methylene bridge (δ 4.5–5.0 ppm) and the thiazole ring’s chloro-substituted proton (δ 8.0–8.5 ppm).
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm<sup>-1</sup>) and nitro groups (~1520 cm<sup>-1</sup>) are critical .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, especially for the trifluoromethyl group (e.g., [M+H]<sup>+</sup> with <sup>19</sup>F isotope patterns) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitro, trifluoromethyl) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The nitro and trifluoromethyl groups activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks due to their strong electron-withdrawing effects. For example:
- Nucleophilic Aromatic Substitution (SNAr) : The nitro group at the ortho position directs incoming nucleophiles to the para position, as seen in for fluorinated analogs .
- Malonate Reactivity : The electron-deficient phenyl ring stabilizes the malonate’s enolate intermediate, facilitating alkylation or acylation reactions. Computational studies (e.g., DFT calculations) can predict charge distribution and reactive sites.
Q. What experimental strategies can resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:
- Purification : Recrystallize using mixed solvents (e.g., ethyl acetate/hexane) and monitor purity via HPLC ( uses column chromatography for analogous compounds) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphs by detecting multiple endothermic peaks.
- Spectral Cross-Validation : Compare <sup>19</sup>F NMR (for CF3) and <sup>13</sup>C NMR data with computational predictions (e.g., Gaussian-based simulations) .
Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions, and what degradation products are formed?
- Methodological Answer :
- Acidic Conditions : Hydrolysis of the malonate ester occurs, producing dicarboxylic acid and methanol. Monitor via TLC or LC-MS for acid formation (retention time shifts).
- Basic Conditions : Saponification of the ester groups generates carboxylates, as shown in for similar malonates .
- Photolysis : UV exposure may cleave the nitro group, forming nitroso derivatives. Use UV-Vis spectroscopy to track absorbance changes at ~400 nm .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly between batch and flow-chemistry approaches for this compound?
- Methodological Answer :
- Batch Reactors : Inefficient mixing or temperature gradients can lead to side reactions (e.g., over-alkylation). highlights the need for precise reflux control to avoid byproducts like dimerized thiazoles .
- Flow Chemistry : Enhanced heat/mass transfer improves reproducibility. A segmented flow system with immobilized catalysts (e.g., Pd/C) could mitigate yield fluctuations, as suggested in for copolymer syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
